molecular formula C12H7ClF2O B3059797 3-Chloro-5-(2,3-difluorophenyl)phenol CAS No. 1261960-95-5

3-Chloro-5-(2,3-difluorophenyl)phenol

Cat. No.: B3059797
CAS No.: 1261960-95-5
M. Wt: 240.63
InChI Key: UHIYLWJCTQOCBG-UHFFFAOYSA-N
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Description

3-Chloro-5-(2,3-difluorophenyl)phenol: is a chemical compound with the molecular formula C12H7ClF2O and a molecular weight of 240.64 g/mol . It is a halogenated phenol, characterized by the presence of chlorine and fluorine atoms on the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(2,3-difluorophenyl)phenol typically involves the halogenation of a biphenyl precursor. One common method includes the use of Suzuki–Miyaura coupling to form the biphenyl structure, followed by selective halogenation to introduce chlorine and fluorine atoms . The reaction conditions often involve the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing chlorinating and fluorinating agents in controlled environments. The use of advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form dehalogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Substitution: Formation of substituted phenols or biphenyl derivatives.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of dehalogenated biphenyl compounds.

Scientific Research Applications

Chemistry: 3-Chloro-5-(2,3-difluorophenyl)phenol is used as an intermediate in the synthesis of various organic compounds. Its unique halogenation pattern makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study the effects of halogenated phenols on biological systems. It can be used to investigate enzyme inhibition and receptor binding .

Medicine: Its halogenated structure may enhance the bioavailability and metabolic stability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2,3-difluorophenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the phenyl ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-5-(2,3-difluorophenyl)phenol is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-5-(2,3-difluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O/c13-8-4-7(5-9(16)6-8)10-2-1-3-11(14)12(10)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIYLWJCTQOCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685936
Record name 5-Chloro-2',3'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-95-5
Record name 5-Chloro-2',3'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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